3-Iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine is a heterocyclic compound that features both iodine and trifluoromethoxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole derivatives followed by iodination and introduction of the trifluoromethoxy group. The Suzuki–Miyaura coupling reaction is often employed in the synthesis of such compounds due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less documented.
Coupling Reactions: The trifluoromethoxy group can participate in cross-coupling reactions, such as Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[4,3-B]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for creating compounds with specific electronic and steric properties .
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. Its trifluoromethoxy group can enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: In the agrochemical industry, derivatives of this compound may be used in the development of new pesticides and herbicides due to their potential biological activity .
Wirkmechanismus
The exact mechanism of action of 3-Iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine depends on its specific applicationThe trifluoromethoxy group can influence the compound’s binding affinity and selectivity for its targets .
Vergleich Mit ähnlichen Verbindungen
2,3-Dichloro-5-(trifluoromethyl)-pyridine: Used in agrochemicals.
6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine: Another trifluoromethoxy-substituted pyridine derivative.
Uniqueness: 3-Iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine is unique due to the combination of its iodine and trifluoromethoxy substituents, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of compounds with specific desired properties .
Eigenschaften
Molekularformel |
C7H3F3IN3O |
---|---|
Molekulargewicht |
329.02 g/mol |
IUPAC-Name |
3-iodo-6-(trifluoromethoxy)-2H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C7H3F3IN3O/c8-7(9,10)15-3-1-4-5(12-2-3)6(11)14-13-4/h1-2H,(H,13,14) |
InChI-Schlüssel |
XQZBSIRPVVEXEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=C(NN=C21)I)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.